Product packaging for 2-(Quinolin-7-YL)ethanol(Cat. No.:CAS No. 1260762-36-4)

2-(Quinolin-7-YL)ethanol

Cat. No.: B3377125
CAS No.: 1260762-36-4
M. Wt: 173.21
InChI Key: QSQLGWHAPKFCOG-UHFFFAOYSA-N
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Description

Significance of the Quinoline (B57606) Scaffold in Advanced Organic Chemistry

The quinoline ring system, which consists of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a privileged structural motif in chemistry. rsc.orgrsc.orgnih.gov Its significance stems from its widespread presence in natural products, its role as a versatile synthetic building block, and its foundational importance in the development of therapeutic agents. nih.govnih.govresearchgate.net

Natural Occurrence and Pharmacological Relevance: The quinoline core is found in a variety of natural alkaloids, most notably the cinchona alkaloids like quinine, which has been a cornerstone in the treatment of malaria for centuries. rsc.orgnih.gov This natural precedent has inspired the synthesis of a vast array of quinoline-based drugs with a broad spectrum of pharmacological activities. nih.gov These include antibacterial agents like fluoroquinolones (e.g., ciprofloxacin), anticancer drugs (e.g., camptothecin (B557342) and its analogues), and antiviral compounds. nih.govtaylorandfrancis.com The diverse biological activities associated with the quinoline scaffold underscore its importance as a pharmacophore, a molecular feature responsible for a drug's pharmacological activity. rsc.orgresearchgate.net The functionalization of the quinoline ring at different positions allows for the fine-tuning of its biological effects, making it a highly adaptable template for drug design. frontiersin.org

Synthetic Versatility: From a synthetic standpoint, the quinoline ring is a versatile scaffold. As a weak tertiary base, it can form salts with acids and undergoes a variety of chemical transformations, including electrophilic and nucleophilic substitution reactions. rsc.orgresearchgate.net This reactivity allows chemists to introduce a wide range of functional groups onto the heterocyclic system, thereby creating a diverse library of derivatives. frontiersin.org Numerous named reactions, such as the Skraup, Doebner-von Miller, and Friedländer syntheses, have been developed and refined to construct the quinoline core, providing accessible routes to this important heterocycle. nih.govmdpi.com This synthetic accessibility, coupled with its chemical stability and capacity for modification, makes the quinoline scaffold an invaluable building block for creating more complex molecular architectures and functional materials. researchgate.net

The following table summarizes some key classes of quinoline-based compounds and their applications, illustrating the broad impact of this scaffold.

Class of Quinoline Derivative Example Primary Application Area Reference
AntimalarialsChloroquine, QuinineMedicinal Chemistry rsc.orgtaylorandfrancis.com
AntibacterialsCiprofloxacinMedicinal Chemistry nih.gov
Anticancer AgentsCamptothecinMedicinal Chemistry nih.govnih.gov
Antiviral AgentsMefloquineMedicinal Chemistry nih.gov
Synthetic Building Blocks8-Hydroxyquinoline (B1678124)Organic Synthesis, Materials Science researchgate.netnih.gov

Rationale for Academic Investigation of 2-(Quinolin-7-YL)ethanol and its Structural Analogues

The academic focus on specific substituted quinolines like this compound is driven by its potential as a versatile building block in the synthesis of more complex and potentially functional molecules. The presence of the hydroxyl group offers a reactive handle for further chemical modifications, making it a valuable intermediate.

A Key Synthetic Intermediate: The primary rationale for investigating this compound is its utility as a precursor in organic synthesis. The ethanol (B145695) substituent (-CH₂CH₂OH) provides a nucleophilic hydroxyl group that can readily participate in a variety of chemical reactions. These include:

Esterification: Reaction with carboxylic acids or their derivatives to form esters.

Etherification: Reaction with alkyl halides or other electrophiles to form ethers, such as in the Williamson ether synthesis. researchgate.net

Oxidation: Conversion of the primary alcohol to an aldehyde or a carboxylic acid, providing access to other functional groups.

Halogenation: Replacement of the hydroxyl group with a halogen to create a more reactive electrophilic center.

This reactivity allows for the incorporation of the quinolin-7-yl moiety into larger, more elaborate molecular structures. For instance, it can be used to synthesize ligands for metal complexes, probes for biological imaging, or key fragments for the assembly of potential drug candidates. Research has shown that quinoline derivatives with side-chain modifications can lead to compounds with specific biological targets. researchgate.netresearchgate.net

Fragment-Based Drug Discovery and Structural Analogue Synthesis: In the context of medicinal chemistry, this compound can be considered a "fragment" or a small molecular piece that can be used in fragment-based drug discovery (FBDD). The quinoline core provides a known pharmacophore, while the ethanol linker allows for systematic exploration of the chemical space around it. By synthesizing analogues where the ethanol chain length is varied, or the hydroxyl group is replaced by other functionalities (e.g., amines, thiols), researchers can probe structure-activity relationships (SAR). nih.gov This involves systematically altering the molecule's structure to understand how these changes affect its biological activity.

For example, studies on quinolino[7,8-h]quinoline derivatives have demonstrated that substituents can significantly modify properties like basicity and metal-chelating ability. researchgate.netmassey.ac.nz While a different quinoline isomer, this highlights the principle that functionalization is key to tuning molecular properties. The synthesis of structural analogues of this compound allows chemists to build libraries of related compounds for screening against various biological targets, such as enzymes or receptors, in the search for new therapeutic leads. ekb.egnih.gov

The table below outlines the basic chemical properties of the title compound.

Property Value
Chemical Formula C₁₁H₁₁NO
Molecular Weight 173.21 g/mol
IUPAC Name This compound
Synonyms 7-(2-Hydroxyethyl)quinoline

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11NO B3377125 2-(Quinolin-7-YL)ethanol CAS No. 1260762-36-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-quinolin-7-ylethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c13-7-5-9-3-4-10-2-1-6-12-11(10)8-9/h1-4,6,8,13H,5,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSQLGWHAPKFCOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=C2)CCO)N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Derivatization of 2 Quinolin 7 Yl Ethanol

Transformations of the Ethanol (B145695) Side Chain

The ethanol substituent at the 7-position of the quinoline (B57606) ring readily undergoes reactions typical of primary alcohols, providing a versatile handle for structural modification.

Oxidation and Reduction Reactions

The primary alcohol group of 2-(quinolin-7-yl)ethanol can be oxidized to the corresponding aldehyde, 2-(quinolin-7-yl)acetaldehyde, or further to the carboxylic acid, 2-(quinolin-7-yl)acetic acid. solubilityofthings.com The choice of oxidizing agent dictates the extent of the oxidation. For instance, mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) are typically used to stop the reaction at the aldehyde stage, while stronger oxidants such as potassium permanganate (B83412) (KMnO₄) will lead to the carboxylic acid. solubilityofthings.comimperial.ac.uk

Conversely, while the ethanol side chain is already in a reduced state, the concept of reduction is more applicable to derivatives of this compound. For example, if the alcohol is first oxidized to the corresponding ketone, 1-(quinolin-7-yl)ethanone, it can then be reduced back to the secondary alcohol, 1-(quinolin-7-yl)ethanol, using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). solubilityofthings.comsmolecule.com

Table 1: Oxidation and Reduction Reactions of the Ethanol Side Chain and its Derivatives

Starting MaterialReagent(s)ProductReaction Type
This compoundPyridinium chlorochromate (PCC)2-(Quinolin-7-yl)acetaldehydeOxidation
This compoundPotassium permanganate (KMnO₄)2-(Quinolin-7-yl)acetic acidOxidation
1-(Quinolin-7-yl)ethanoneSodium borohydride (NaBH₄)1-(Quinolin-7-yl)ethanolReduction

Esterification and Etherification

The hydroxyl group of this compound can participate in esterification reactions with carboxylic acids or their derivatives, such as acyl chlorides, to form the corresponding esters. smolecule.commdpi.com This reaction is often catalyzed by an acid, like sulfuric acid, and proceeds via a nucleophilic acyl substitution mechanism. chemguide.co.uk For example, reaction with acetic anhydride (B1165640) would yield 2-(quinolin-7-yl)ethyl acetate.

Etherification, the formation of an ether linkage, can also be achieved. For instance, reacting this compound with an alkyl halide in the presence of a base (Williamson ether synthesis) would produce the corresponding ether. A patent describes the formation of 2-((4-(4-nitrophenoxy)quinolin-7-yl)oxy)ethanol, demonstrating an ether linkage at the hydroxyl group of a similar quinoline ethanol derivative. google.com

Table 2: Esterification and Etherification of this compound

Reactant 1Reactant 2ProductReaction Type
This compoundCarboxylic Acid (e.g., Acetic Acid)2-(Quinolin-7-yl)ethyl esterEsterification
This compoundAlkyl Halide (e.g., Methyl Iodide)7-(2-methoxyethyl)quinolineEtherification

Functional Group Interconversions

Beyond oxidation and esterification, the ethanol side chain can undergo various functional group interconversions. solubilityofthings.com The hydroxyl group is a good leaving group after protonation or conversion to a sulfonate ester (e.g., tosylate), facilitating nucleophilic substitution reactions. vanderbilt.edu This allows for the introduction of a wide range of functional groups, such as halides or azides, by reacting the corresponding tosylate with a nucleophile. vanderbilt.edu For example, treatment with a halogenating agent like thionyl chloride (SOCl₂) can convert the alcohol to the corresponding chloro derivative, 7-(2-chloroethyl)quinoline.

Reactions of the Quinoline Nucleus

The quinoline ring system, being an aromatic heterocycle, exhibits its own characteristic reactivity, which can be influenced by the presence of the ethanol substituent.

Electrophilic Aromatic Substitution Patterns

The quinoline ring is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. researchgate.net Electrophilic attack preferentially occurs on the benzene ring portion of the molecule, as it is more electron-rich than the pyridine (B92270) ring. quimicaorganica.orgreddit.com Substitution typically takes place at positions 5 and 8. researchgate.netuop.edu.pk For example, nitration of quinoline with a mixture of nitric acid and sulfuric acid yields a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline. uop.edu.pk Similarly, sulfonation with fuming sulfuric acid can lead to substitution at these positions. uop.edu.pk The presence of the 2-hydroxyethyl group at the 7-position, being a weak activating group, may slightly influence the regioselectivity of these substitutions.

Table 3: Electrophilic Aromatic Substitution on the Quinoline Nucleus

ReactionReagent(s)Major Product(s)
NitrationHNO₃, H₂SO₄2-(5-Nitroquinolin-7-yl)ethanol & 2-(8-Nitroquinolin-7-yl)ethanol
BrominationBr₂, H₂SO₄2-(5-Bromoquinolin-7-yl)ethanol & 2-(8-Bromoquinolin-7-yl)ethanol
SulfonationFuming H₂SO₄This compound-5-sulfonic acid & this compound-8-sulfonic acid

Nucleophilic Substitution Reactions

The pyridine ring of the quinoline nucleus is electron-deficient and therefore susceptible to nucleophilic attack, particularly at positions 2 and 4. uop.edu.pkyoutube.com This reactivity is enhanced if a good leaving group, such as a halogen, is present at these positions. quimicaorganica.org For instance, 2-chloroquinolines readily undergo nucleophilic substitution with various nucleophiles. quimicaorganica.org While this compound itself does not have a leaving group on the pyridine ring, derivatives can be synthesized to undergo such reactions. For example, quinoline N-oxides can be used as precursors for amination reactions. organic-chemistry.org The Chichibabin reaction, involving the reaction of quinoline with sodium amide in liquid ammonia, typically results in the formation of 2-aminoquinoline. uop.edu.pk

Table 4: Nucleophilic Substitution on the Quinoline Nucleus

Reaction TypeReagent(s)Typical Product Position
Amination (Chichibabin)NaNH₂2-position
HydroxylationKOH2-position
Alkylation/ArylationOrganolithium reagents2-position

Formation of Hybrid and Conjugate Structures

The unique structure of this compound, featuring a heterocyclic quinoline moiety and a reactive hydroxyl group, makes it an ideal candidate for the synthesis of hybrid and conjugate molecules. This strategy involves linking the this compound scaffold with other pharmacophores or functional units to create novel compounds with potentially enhanced or synergistic biological activities. nih.govnih.gov

One prominent example is the formation of hybrid structures with 1,4-quinones. By connecting the this compound derivative, 8-hydroxyquinoline (B1678124), to a 1,4-quinone moiety through an oxygen atom, researchers have synthesized novel hybrids. nih.gov This approach aims to combine the known anticancer, antibacterial, and antiviral properties of 5,8-quinolinediones with the diverse biological activities of the quinoline core. nih.gov The resulting hybrid molecules are designed to exhibit improved bioavailability and biological efficacy. nih.gov

The synthesis of such hybrids often involves a multi-step process. For instance, 2-chloro-8-hydroxyquinoline can be prepared and subsequently used in condensation reactions. nih.gov The hydroxyl group of a quinoline derivative can be reacted with a suitable quinone precursor to form the desired hybrid structure. nih.gov

The following table provides examples of quinoline-based hybrid structures, though not all are directly derived from this compound, they illustrate the principle of molecular hybridization involving the quinoline scaffold.

Quinoline Hybrid ClassLinker/Fused MoietyPotential Biological Activity
Quinoline-TriazoleTriazole RingAntimalarial nih.gov
Quinoline-Oxadiazole1,3,4-Oxadiazole RingAnticancer, Antimicrobial rsc.org
Quinoline-1,4-QuinoneOxygen AtomAnticancer, Antibacterial, Antiviral nih.gov
Quinoline-ThiazoleThiazole RingAntimicrobial sapub.org
Quinoline-PyrazoloquinolineFused Pyrazole RingAntimicrobial derpharmachemica.com

This table showcases various hybrid structures incorporating the quinoline scaffold to highlight the versatility of this chemical moiety in creating new bioactive compounds.

Role as a Synthetic Precursor and Intermediate

This compound serves as a crucial precursor and intermediate in the synthesis of a wide array of more complex quinoline derivatives. nih.govijcce.ac.irnih.govresearchgate.net Its bifunctional nature, possessing both the quinoline nucleus and a reactive ethanol side chain, allows for its incorporation into larger molecular frameworks through various synthetic transformations.

The hydroxyl group of this compound can be readily oxidized to the corresponding aldehyde, 2-(quinolin-7-yl)acetaldehyde, which can then participate in condensation reactions to form larger structures. For example, chalcone (B49325) derivatives can be synthesized by the aldol (B89426) condensation of a quinoline-based acetaldehyde (B116499) with various benzaldehydes. rjptonline.org These chalcones, which are α,β-unsaturated ketones, are themselves important intermediates for the synthesis of various heterocyclic compounds. rjptonline.org

Furthermore, the quinoline ring itself can be the starting point for building more complex heterocyclic systems. The Friedländer annulation, a condensation reaction of a 2-aminoaryl ketone with a compound containing a reactive α-methylene group, is a classic method for synthesizing substituted quinolines. ijcce.ac.ir While not directly starting from this compound, this illustrates how the quinoline core is a foundational element for constructing diverse chemical architectures. ijcce.ac.ir

The versatility of the quinoline scaffold, as found in this compound, is evident in its use to create a multitude of derivatives with varied biological activities. These include compounds with potential applications as anticancer, antimicrobial, anti-inflammatory, and antimalarial agents. nih.govpreprints.orgrsc.org

The following table outlines some of the key reactions where quinoline-containing molecules, in principle including this compound or its derivatives, act as precursors.

Reaction TypeReagents/ConditionsProduct Class
OxidationOxidizing agents (e.g., PCC, Swern oxidation)Quinoline-aldehydes/ketones
EsterificationCarboxylic acids, acid chloridesQuinoline esters
EtherificationAlkyl halides, Williamson ether synthesisQuinoline ethers
Aldol CondensationAldehydes/ketones, base/acid catalystQuinoline-chalcones rjptonline.org
Cyclization ReactionsVarious reagentsPolycyclic quinoline derivatives nih.gov
Nucleophilic SubstitutionNucleophilesSubstituted quinolines beilstein-journals.org

This table illustrates the synthetic transformations that a precursor like this compound could undergo to yield a variety of derivative compounds.

Advanced Spectroscopic and Analytical Characterization of 2 Quinolin 7 Yl Ethanol and Its Derivatives

Vibrational Spectroscopy (FT-IR, Raman) for Structural Elucidation

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups and elucidating the structural framework of 2-(Quinolin-7-YL)ethanol and its derivatives. researchgate.netmdpi.com The analysis of vibrational modes provides a molecular fingerprint, allowing for the confirmation of synthesis and the study of intermolecular interactions. scribd.com

In the FT-IR spectra of quinoline (B57606) derivatives, characteristic absorption bands are observed. For instance, the N-H stretching vibration typically appears around 3440 cm⁻¹, while the C=O stretching of a ketone group can be seen near 1676-1680 cm⁻¹. nih.gov The C=N bond stretching within the quinoline ring is often observed around 1577-1584 cm⁻¹. nih.gov Theoretical calculations, such as those using Density Functional Theory (DFT), are often employed to complement experimental data and provide a more detailed assignment of vibrational bands. scribd.comnih.gov For example, in a study of 2-chloro-3,6-bis-(quinolin-8-yloxymethyl)-quinoline, the theoretical vibrational frequencies calculated using B3LYP and M06-2X functionals showed good agreement with the experimental FT-IR and FT-Raman spectra. scribd.com

Key vibrational modes for quinoline derivatives include ring breathing modes, which can be observed in both FT-IR and Raman spectra, and C-H stretching vibrations. researchgate.net The positions of these bands can be influenced by the presence of substituents on the quinoline ring. For example, the introduction of an amine group can be identified by characteristic N-H stretching and bending vibrations. researchgate.net

Table 1: Characteristic FT-IR Frequencies for Functional Groups in Quinoline Derivatives

Functional GroupVibration TypeTypical Wavenumber (cm⁻¹)Reference
O-H (Alcohol)Stretching3200-3600 researchgate.net
N-H (Amine)Stretching~3440 nih.gov
C-H (Aromatic)Stretching3000-3100 researchgate.net
C=O (Ketone)Stretching1676-1680 nih.gov
C=N (Quinoline Ring)Stretching1577-1584 nih.gov
C-O (Ether)Stretching1000-1300 scribd.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Analysis (¹H, ¹³C, 2D NMR Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise connectivity and conformational arrangement of atoms in this compound and its derivatives. ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom, respectively, while 2D NMR techniques like COSY establish proton-proton correlations. rsc.orgnih.gov

In the ¹H NMR spectrum of a 2-(6-chloroquinolin-4-yl)-1-ethoxypropan-2-ol derivative, distinct signals were observed for the various protons. nih.gov The methyl group attached to the quaternary carbon appeared as a singlet at δ 1.73 ppm, while the hydroxyl proton was a broad singlet at δ 3.50 ppm. nih.gov The ethoxy group protons presented as a triplet at δ 1.21 ppm and a quartet at δ 3.60 ppm. nih.gov The diastereotopic geminal methylene (B1212753) protons of the (HO(CH₃)C–CH₂–O) group were seen as two doublets at δ 3.69 and 4.05 ppm. nih.gov The protons of the quinoline ring itself resonate in the aromatic region, with the C-2 and C-3 protons appearing as doublets at δ 8.82 and δ 7.43 ppm, respectively. nih.gov

¹³C NMR spectra provide complementary information. For various quinoline derivatives, the carbon atoms of the quinoline ring typically resonate between δ 100.0 and δ 158.0 ppm. nih.govrsc.org The presence of substituents significantly influences the chemical shifts of adjacent carbon atoms. For example, in a copper(II) complex of a [(7-chloroquinolin-4-yl)amino]acetophenone derivative, the coordination of the copper to the quinolinic nitrogen atom led to the disappearance of signals for some carbon atoms of the quinoline ring. nih.gov

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Quinoline Derivatives

NucleusFunctional Group/PositionChemical Shift (ppm)Reference
¹HQuinoline H-2~8.82 (d) nih.gov
¹HQuinoline H-3~7.43 (d) nih.gov
¹HQuinoline Aromatic Protons7.20 - 8.87 rsc.org
¹H-CH₂- (ethanol side chain)~3.19 (t) rsc.org
¹H-OH (ethanol side chain)~3.50 (br s) nih.gov
¹³CQuinoline C-2~151.6 rsc.org
¹³CQuinoline C-4~145.6 rsc.org
¹³CQuinoline Aromatic Carbons101.3 - 158.0 rsc.org
¹³C-CH₂- (ethanol side chain)~39.9 rsc.org
¹³C-CH₂OH (ethanol side chain)~61.2 rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions within this compound and its derivatives, providing insights into their photophysical properties. rsc.org The absorption spectra of quinoline-based compounds typically exhibit multiple bands corresponding to π-π* and intramolecular charge transfer (ICT) transitions. researchgate.net

For example, the UV-Vis absorption spectra of certain 2-quinolinone-based donor-acceptor molecules show two main bands: one around 360 nm attributed to π-π* transitions and another in the 431-473 nm region assigned to ICT processes. researchgate.net The position of the maximum absorption wavelength (λmax) can be influenced by the solvent polarity and the nature of substituents on the quinoline ring. rsc.orgunesp.br For instance, the introduction of electron-withdrawing groups like a nitro group can cause a blue shift in the absorption spectrum. rsc.org Conversely, a red shift is often observed with increasing solvent polarity, indicating a larger dipole moment difference between the ground and excited states. acs.org

The fluorescence properties of these compounds are also of significant interest. Many quinoline derivatives exhibit fluorescence, and their emission spectra can be used to calculate properties such as the Stokes shift and quantum yield. rsc.orgresearchgate.net The Stokes shift, which is the difference between the absorption and emission maxima, provides information about the energy loss due to vibrational relaxation before emission. rsc.org The quantum yield, a measure of the efficiency of the fluorescence process, can be significantly affected by substituents; for example, nitro groups are known to quench fluorescence, leading to low quantum yields. rsc.org

Table 3: Photophysical Data for Selected Quinoline Derivatives

Compound TypeSolventλmax (nm)Emission λmax (nm)Stokes Shift (cm⁻¹)Quantum Yield (%)Reference
Bis-quinolin-3-yl chalconesVarious215-290->1.5 x 10⁴Low for nitro-substituted rsc.org
2-Quinolinone derivativesTHF, DCM, DMF, ACN, EtOH431-473--- researchgate.net
AminoquinolineEthanol (B145695)375--65.33 unesp.br
NitroquinolineEthanol335--0.25 unesp.br
7-(Diethylamino)quinolone ChalconesTHF-DMSO434-465--- acs.org

Mass Spectrometry for Molecular Mass and Fragmentation Analysis (LC-MS, GC-MS, MALDI-TOF-MS, EI-MS, HRMS)

Mass spectrometry (MS) is an indispensable tool for determining the molecular mass and elucidating the fragmentation pathways of this compound and its derivatives. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Resolution Mass Spectrometry (HRMS) provide accurate mass measurements, confirming the elemental composition of the synthesized compounds. nih.govrsc.org

HRMS, particularly with Electrospray Ionization (ESI), is frequently used to obtain precise mass-to-charge ratios (m/z) of protonated molecules ([M+H]⁺). For example, in the analysis of a derivative, the calculated m/z for the [M+H]⁺ ion was 502.2740, and the found value was 502.2752, confirming the molecular formula. rsc.org

Tandem mass spectrometry (MS/MS) techniques, such as ESI-CID-MS², are employed to study the fragmentation patterns of these molecules. nih.gov This provides valuable structural information by identifying characteristic fragment ions. The fragmentation of the quinoline ring system and the side chains can help to confirm the connectivity of the molecule. nih.gov MALDI-TOF-MS and EI-MS are also utilized for the characterization of quinoline derivatives, particularly in the analysis of larger molecules and for obtaining fragmentation data. researchgate.net

Thermal Analysis (TGA, DTA, DSC) for Decomposition Pathways

Thermal analysis techniques, including Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), and Differential Scanning Calorimetry (DSC), are crucial for evaluating the thermal stability and decomposition pathways of this compound and its derivatives. abo.fieag.comlabmanager.com

For quinolinone-based compounds, thermal analysis has shown good thermal stability, which is an important property for potential applications in materials science. researchgate.net The decomposition of these compounds typically occurs at elevated temperatures, and the analysis of the TGA curve can indicate the number of decomposition steps and the temperature ranges over which they occur. mineralstech.com These techniques are essential in various fields, including pharmaceuticals and materials science, for assessing the stability of compounds under different thermal conditions. labmanager.comperkinelmer.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive method for determining the three-dimensional atomic arrangement of this compound and its derivatives in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed model of the molecular structure, including bond lengths, bond angles, and intermolecular interactions, can be constructed. asianpubs.orgchemmethod.com

For instance, the crystal structure of a quinoline derivative with the empirical formula C₁₈H₂₁N₃O₇ was determined to be in the monoclinic system with the P2₁/c space group. chemmethod.com The analysis revealed the presence of C-H···O hydrogen bonds and van der Waals interactions that stabilize the crystal packing. chemmethod.com In another example, the crystal structure of 4-{[7-(Trifluoromethyl)quinolin-4-yl]amino}benzenesulfonamide–ethanol–methanol revealed that the quinoline ring system was nearly planar and formed sheets parallel to the (010) plane through various hydrogen bonds. iucr.org

X-ray crystallography is also invaluable for understanding the conformation of molecules in the solid state. For example, in the structure of ethyl 1,6-dimethyl-2-oxo-4-(quinolin-4-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate, the quinoline substituent was found to have an axial orientation. nih.gov This technique is crucial for establishing unambiguous structure-property relationships.

Computational and Theoretical Investigations of 2 Quinolin 7 Yl Ethanol

Quantum Chemical Calculations (DFT, TD-DFT, Semi-empirical Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are instrumental in exploring the electronic and structural properties of quinoline (B57606) derivatives. nih.govijpras.comnih.govresearchgate.net These methods offer a balance between accuracy and computational cost, making them suitable for studying molecules of this size. Semi-empirical methods, while less accurate, can also be employed for preliminary investigations of larger systems or dynamic processes. ijpras.com

The electronic structure of a molecule is fundamental to its reactivity and spectroscopic properties. Frontier molecular orbital (FMO) analysis, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly insightful. libretexts.org The HOMO represents the ability of a molecule to donate electrons, while the LUMO indicates its capacity to accept electrons. ajchem-a.comukm.my The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A larger HOMO-LUMO gap suggests higher stability and lower reactivity. researchgate.net

For quinoline derivatives, DFT calculations are commonly used to determine the energies of these frontier orbitals. nih.goviucr.org The distribution of electron density in the HOMO and LUMO reveals the most probable sites for electrophilic and nucleophilic attack, respectively. For instance, in related quinoline systems, the HOMO is often localized on the electron-rich parts of the molecule, while the LUMO is centered on the electron-deficient regions.

PropertyDescriptionSignificance
HOMO (Highest Occupied Molecular Orbital) The highest energy molecular orbital that is occupied by electrons.Indicates the molecule's ability to donate electrons (nucleophilicity). The location of the HOMO can predict sites of electrophilic attack. libretexts.org
LUMO (Lowest Unoccupied Molecular Orbital) The lowest energy molecular orbital that is unoccupied by electrons.Indicates the molecule's ability to accept electrons (electrophilicity). The location of the LUMO can predict sites of nucleophilic attack. libretexts.org
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.A larger gap implies greater chemical stability and lower reactivity. It is related to the energy required for electronic excitation. researchgate.net

Theoretical calculations are invaluable for predicting and interpreting spectroscopic data. TD-DFT is a widely used method for calculating electronic absorption spectra (UV-Vis), providing information on the electronic transitions between molecular orbitals. rsc.orgresearchgate.net By comparing the calculated spectra with experimental data, the accuracy of the computational model can be validated. For example, in studies of similar quinoline derivatives, TD-DFT calculations have shown good agreement with experimental UV-Vis spectra, helping to assign the observed absorption bands to specific electronic transitions, such as n→π* and π→π*. nih.gov

Vibrational frequencies (IR and Raman) can also be computed using DFT methods. nih.gov The calculated vibrational spectra, when compared with experimental results, can confirm the molecular structure and provide insights into the bonding characteristics of the molecule. mjcce.org.mknih.gov Furthermore, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated to aid in the interpretation of experimental ¹H and ¹³C NMR spectra. nih.govnih.gov

Spectroscopic TechniquePredicted PropertiesComputational Method
UV-Vis Spectroscopy Electronic absorption wavelengths and oscillator strengths.Time-Dependent Density Functional Theory (TD-DFT). rsc.org
Infrared (IR) Spectroscopy Vibrational frequencies and intensities.Density Functional Theory (DFT). nih.gov
Raman Spectroscopy Vibrational frequencies and intensities.Density Functional Theory (DFT). mjcce.org.mk
Nuclear Magnetic Resonance (NMR) Chemical shifts (¹H, ¹³C).Gauge-Including Atomic Orbital (GIAO) method with DFT. scielo.org.co

Before calculating properties, the molecular geometry of 2-(Quinolin-7-YL)ethanol must be optimized to find its most stable three-dimensional structure. DFT methods are commonly employed for this purpose, allowing for the determination of bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface. ukm.myscielo.org.co For flexible molecules like this compound, which has a rotatable ethanol (B145695) side chain, conformer analysis is crucial. This involves identifying different stable conformations and calculating their relative energies to determine the most likely structure or a population of structures present under given conditions. mdpi.com

Molecular Dynamics Simulations for Conformational Landscape and Interactions

While quantum chemical calculations provide detailed information about static molecular properties, molecular dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. nih.govrsc.org MD simulations can be used to explore the conformational landscape of this compound in different environments, such as in a solvent like water or ethanol. arxiv.org These simulations can reveal how the molecule flexes and changes its shape, and how it interacts with surrounding solvent molecules through hydrogen bonding and other non-covalent interactions. bohrium.com This information is particularly valuable for understanding how the molecule might behave in a biological system or in solution.

Mechanistic Pathways of Reactions via Computational Modeling

Computational modeling can be used to investigate the potential reaction mechanisms involving this compound. By calculating the energies of reactants, transition states, and products, it is possible to map out the energy profile of a reaction and determine the most likely pathway. ijcce.ac.ir For instance, if this compound were to participate in a reaction, such as an esterification or an oxidation, computational methods could be used to elucidate the step-by-step mechanism, identify key intermediates, and calculate the activation energies for each step. This can provide a detailed understanding of the molecule's reactivity that may be difficult to obtain through experimental means alone.

Quantitative Structure-Activity Relationship (QSAR) Studies for Structure-Property Correlations

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the structural properties of a series of compounds and their biological activity or other properties. mdpi.comnih.govnih.gov For a class of compounds including this compound, a QSAR model could be developed to predict a specific property, such as its potential inhibitory activity against a particular enzyme. mdpi.com This involves calculating a set of molecular descriptors for each compound, which are numerical representations of their structural and electronic features. These descriptors can include steric, electronic, and hydrophobic parameters. Statistical methods, such as multiple linear regression, are then used to build a model that correlates these descriptors with the observed activity. mdpi.com Such models can be valuable for predicting the properties of new, unsynthesized derivatives and for guiding the design of molecules with enhanced activity. mdpi.com

Mechanistic Insights into Molecular Interactions of 2 Quinolin 7 Yl Ethanol Derivatives

Molecular Recognition and Binding Studies (e.g., Enzyme/Receptor Binding Mechanisms)

Derivatives of the quinoline (B57606) scaffold are recognized for their diverse pharmacological activities, which stem from their ability to bind with high specificity to various biological targets, including enzymes and receptors. researchgate.net The binding mechanisms often involve a combination of non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, which stabilize the ligand-receptor complex. uni-halle.de

Molecular docking studies have been instrumental in elucidating these interactions. For instance, certain quinoline derivatives have been shown to bind to the active sites of enzymes like DNA gyrase, topoisomerase 1, and various kinases. nih.govresearchgate.netorientjchem.org In the case of DNA gyrase inhibition, quinoline-4-carbohydrazide (B1304848) derivatives have demonstrated significant binding scores, with some compounds surpassing the binding affinity of reference drugs like ciprofloxacin. nih.gov The binding is often facilitated by hydrogen bonds between the quinoline core or its substituents and key amino acid residues in the enzyme's active site. nih.gov

Similarly, tailor-made quinoline derivatives have been developed as potent inhibitors of human topoisomerase 1 (Top1). researchgate.net One such derivative, N-(3-(1H-imidazol-1-yl)propyl)-6-(4-methoxyphenyl)-3-(1,3,4-oxadiazol-2-yl)quinolin-4-amine, exhibits its inhibitory action by trapping the Top1-DNA cleavage complex. researchgate.net This interaction is stabilized by a crucial hydrogen bond with the Asn722 residue in the C-terminal domain of the enzyme. researchgate.net

Quinoline-based compounds have also been investigated as inhibitors of butyrylcholinesterase (BChE), an enzyme implicated in Alzheimer's disease. nih.gov Studies on 4-hydroxy-3-(quinolin-2-yl)-2H-chromen-2-one derivatives revealed that their inhibitory activity is linked to their binding affinity within the enzyme's active site, highlighting the importance of the quinoline structure for inhibition. nih.gov

The table below summarizes the inhibitory activities of selected quinoline derivatives against various enzyme targets, showcasing the potential for molecular recognition.

Compound Class Enzyme Target Key Findings IC₅₀ Values
Quinoline-4-carbohydrazide derivativesS. aureus DNA GyraseCompound 10 showed significant inhibitory activity. nih.gov8.45 µM nih.gov
Quinoline-based Top1 inhibitorsHuman Topoisomerase 1Compound 28 exhibited the highest potency. researchgate.net29 ± 0.04 nM researchgate.net
4-hydroxy-3-(quinolin-2-yl)-2H-chromen-2-one derivativesButyrylcholinesterase (BChE)Compound 5d (with a methoxy (B1213986) group) showed the highest anti-BChE effect. nih.gov40.0 ± 0.4 µM nih.gov
Quinoline derivativesc-Met kinaseCompound 21b showed high potency and selectivity. orientjchem.org< 1 nM orientjchem.org

This table is generated based on data from the referenced studies and is for illustrative purposes.

Intermolecular Interactions and Self-Assembly Phenomena

The ability of molecules to self-assemble into ordered supramolecular structures is governed by a variety of non-covalent intermolecular interactions. nih.gov Quinoline derivatives, including those related to 2-(Quinolin-7-YL)ethanol, participate in such phenomena through hydrogen bonding, π–π stacking interactions involving the aromatic quinoline rings, and van der Waals forces. nih.govresearchgate.net These weak interactions collectively drive the formation of larger, functional architectures. nih.gov

The crystal engineering of quinoline-containing compounds demonstrates the importance of these interactions in determining the solid-state structure. For example, the analysis of 7-amino-2,4-dimethylquinolinium salts reveals the formation of extensive three-dimensional supramolecular networks. researchgate.net These structures are stabilized by a combination of N–H···O and O–H···O hydrogen bonds, as well as weaker C–H···O, C–H···N, and C–H···Cl hydrogen bonds. researchgate.net Furthermore, C/N–H···π contacts and π–π stacking of the quinoline moieties are prominent in stabilizing the crystal packing. researchgate.net The nature of the counter-anion can influence these interactions and, consequently, the luminescent properties of the resulting solid-state material. researchgate.net

The functional groups attached to the quinoline core can significantly direct the morphology of the self-assembled aggregates. A study on functionalized nanographene showed that amide groups tend to promote stacking of the aggregates, while urea (B33335) groups support the formation of network polymers. hiroshima-u.ac.jp This difference is attributed to the distinct hydrogen bonding patterns of single versus bifurcated N─H···O bonds, highlighting how subtle changes in molecular structure can dictate the final supramolecular architecture and its properties, such as the ability to form organogels. hiroshima-u.ac.jp

The table below outlines the key intermolecular forces involved in the self-assembly of quinoline derivatives.

Interaction Type Description Role in Self-Assembly
Hydrogen Bonding Involves a hydrogen atom shared between two electronegative atoms (e.g., N–H···O, O–H···O).A primary driving force for forming defined, directional assemblies and stabilizing crystal packing. nih.govresearchgate.net
π–π Stacking Attractive, non-covalent interactions between aromatic rings.Contributes to the stabilization of supramolecular structures by aligning the quinoline rings. researchgate.netacs.org
van der Waals Forces Weak, short-range electrostatic attractions between uncharged molecules.Play a crucial role in the overall packing and cohesion of the assembled structures. nih.gov
C–H···π Interactions A weak type of hydrogen bond where a C-H bond acts as the donor and a π-system as the acceptor.Assists in stabilizing the three-dimensional architecture of the crystal lattice. researchgate.netacs.org

This table summarizes the fundamental interactions driving the self-assembly of quinoline-based molecular structures.

Catalytic Reaction Mechanisms Involving this compound or its Derivatives

Quinoline and its derivatives are not only targets of synthesis but can also be the products of sophisticated catalytic reactions. Understanding the mechanisms of these reactions is crucial for developing efficient and selective synthetic methodologies. acs.org Transition-metal catalysis, in particular, has been widely employed for the construction of the quinoline core. chim.it

One notable example is the silver-catalyzed cyclization of ethyl 3-oxo-3-(2-arylethynyl)quinolin-3-yl)propanoate derivatives. chim.it In this reaction, silver triflate (AgOTf) acts as a catalyst to promote the formation of 3-aryl/alkylacridinol-2-carboxylates at room temperature. chim.it Mechanistic studies, including deuterium (B1214612) labeling experiments, have been conducted to elucidate the pathway of this transformation. chim.it

Palladium catalysts are also frequently used. For instance, a three-component domino reaction involving 2-chloro-3-formylquinolines, acetophenones, and boronic acid derivatives is catalyzed by PdCl₂(PPh₃)₂. The proposed mechanism proceeds through three key steps: an initial aldol (B89426) condensation, followed by a Michael addition, and concluding with a Suzuki coupling reaction to yield highly functionalized quinolines. chim.it

Copper-catalyzed reactions have also proven effective. An efficient synthesis of 1-trichloromethyl-1,2-dihydrobenzo[b] researchgate.netchim.itnaphthyridines involves a mechanism initiated by the formation of an imine, followed by the nucleophilic addition of dimethylphosphite (B8804443). The final step is a copper(I)-catalyzed addition of nitrogen to the alkyne moiety, which activates the system for cyclization. chim.it

The table below provides an overview of selected catalytic reactions used in the synthesis of quinoline derivatives, along with their key mechanistic features.

Catalyst System Reactants Product Type Key Mechanistic Steps
Ag(OTf) Ethyl 3-oxo-3-(2-arylethynyl)quinolin-3-yl)propanoate derivatives chim.it3-Aryl/alkylacridinol-2-carboxylates chim.itSilver-catalyzed intramolecular cyclization. chim.it
PdCl₂(PPh₃)₂ 2-Chloro-3-formylquinolines, acetophenones, boronic acids chim.itHighly functionalized quinolines chim.itAldol condensation → Michael addition → Suzuki coupling. chim.it
CuI N-propargylated-2-pyridinone derivatives and dimethylphosphite chim.it1-Trichloromethyl-1,2-dihydrobenzo[b] researchgate.netchim.itnaphthyridines chim.itImine formation → Nucleophilic addition → Cu(I)-activated alkyne cyclization. chim.it
Rh(III) Complex 2-(Phenylethynyl)aniline derivatives nih.govIndolo[3,2-c]quinolones nih.govRh(III)-catalyzed aerobic or anaerobic cyclization. nih.gov

This table highlights different catalytic systems and the proposed mechanistic pathways for the synthesis of various quinoline-based structures.

Advanced Research Applications and Utility of 2 Quinolin 7 Yl Ethanol in Chemical Sciences

Application as Building Blocks for Complex Molecular Architectures

The quinoline (B57606) nucleus is a fundamental building block for the synthesis of complex, physiologically active compounds. researchgate.net However, specific examples detailing the use of 2-(Quinolin-7-YL)ethanol as a direct precursor for complex molecular architectures are not prominently featured in available research. The functional groups of the molecule, a hydroxyl (-OH) and a quinoline ring, theoretically allow for its use in creating more complex structures. For instance, the hydroxyl group could be transformed into other functional groups or used in esterification or etherification reactions. The quinoline ring itself can participate in various C-H activation or coupling reactions to build larger, polycyclic systems.

While syntheses of complex structures from other quinoline isomers, such as those derived from 8-hydroxyquinoline (B1678124) or 4,7-dichloroquinoline, are well-documented, similar detailed synthetic pathways originating from This compound are not readily found. tandfonline.comnih.gov Research on related compounds, like 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol derivatives, highlights the modular nature of quinoline-based synthesis, though it does not directly involve the 7-yl ethanol (B145695) isomer. nih.gov

Green Chemical Process Development

The principles of green chemistry, such as the use of environmentally benign solvents and catalysts, are increasingly being applied to the synthesis of quinoline and its derivatives. acs.orgtandfonline.com Many green synthetic protocols utilize ethanol or water as solvents and employ reusable catalysts to improve efficiency and reduce waste. researchgate.netnih.govnih.govresearchgate.net These methods include microwave-assisted synthesis, ultrasound irradiation, and multicomponent reactions. tandfonline.comnih.gov

However, specific literature detailing the synthesis of or usingThis compound within a green chemistry framework is not widely available. While general methods for the green synthesis of the quinoline core exist, and ethanol is often used as a green solvent, processes explicitly starting from or targeting This compound under green conditions are not well-documented in the reviewed literature. tandfonline.comrsc.org

Data Tables

Due to the limited specific research findings for This compound in the specified application areas, no data tables with detailed research findings can be provided at this time.

Future Research Directions and Unexplored Avenues for 2 Quinolin 7 Yl Ethanol

Emerging Synthetic Methodologies

Traditional methods for quinoline (B57606) synthesis, such as the Skraup, Doebner-von Miller, and Friedländer reactions, often require harsh conditions, expensive catalysts, or produce significant waste. nih.govijcce.ac.ir The future of synthesizing 2-(Quinolin-7-YL)ethanol and its analogs lies in the adoption of greener, more efficient, and atom-economical methodologies.

Emerging trends focus on sustainable chemistry principles. tandfonline.com This includes the use of environmentally benign solvents like water or ethanol (B145695), which have been successfully employed in the synthesis of various quinoline derivatives. researchgate.nettandfonline.com The development of reusable, heterogeneous catalysts, such as nano-catalysts like nano-zinc oxide or ZrO2-supported magnetic nanoparticles, offers advantages in terms of mild reaction conditions, easy product work-up, and catalyst recyclability. ijcce.ac.irshd-pub.org.rs

Table 1: Comparison of Traditional vs. Emerging Synthetic Methodologies for Quinoline Derivatives

FeatureTraditional Methods (e.g., Skraup, Friedländer)Emerging Methodologies
Reaction Conditions Often harsh (high temperature, strong acids)Mild (room temperature, neutral pH)
Solvents Often toxic and volatile organic solventsGreen solvents (water, ethanol, PEG) tandfonline.com
Catalysts Homogeneous, often expensive or toxic metalsHeterogeneous, reusable, nano-catalysts, biocatalysts shd-pub.org.rsunisi.it
Energy Input Conventional heatingMicrowave, visible light (photocatalysis) researchgate.netorganic-chemistry.org
Efficiency Multi-step, potential for low atom economyOne-pot reactions, high atom economy tandfonline.comacs.org
Byproducts Often significant hazardous wasteMinimal waste, cleaner reactions acs.org

Advanced Characterization Techniques

While standard techniques like 1H NMR, 13C NMR, and IR spectroscopy are fundamental for structural confirmation, a deeper and more precise characterization of this compound and its future derivatives will necessitate the use of more advanced analytical methods. bohrium.comnih.gov

Two-dimensional (2D) NMR techniques are invaluable for the unambiguous assignment of proton and carbon signals, especially in complex, substituted quinoline structures. ipb.pt Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can reveal intricate details about proton-proton and proton-carbon connectivities over multiple bonds, confirming the precise substitution pattern and conformation. NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to determine the stereochemistry of derivatives. ipb.pt

High-Resolution Mass Spectrometry (HRMS) is essential for obtaining exact mass measurements, which in turn provides unequivocal confirmation of the elemental composition of newly synthesized compounds. For chiral derivatives, the development of enantioselective analytical methods using chiral chromatography columns will be crucial for separating and quantifying enantiomers, which is vital as different enantiomers can exhibit vastly different biological activities. pku.edu.cn Furthermore, single-crystal X-ray diffraction remains the gold standard for determining the absolute three-dimensional structure of crystalline derivatives, providing precise data on bond lengths, bond angles, and intermolecular interactions in the solid state. iucr.org

Deeper Theoretical and Mechanistic Understanding

A profound understanding of the chemical behavior of this compound can be achieved by integrating experimental work with computational and theoretical studies. Density Functional Theory (DFT) calculations have become a powerful tool for investigating the electronic structure, reactivity, and spectroscopic properties of quinoline derivatives. researchgate.netacs.org

Theoretical studies can be employed to:

Optimize Molecular Geometry: Predict the most stable conformation of this compound and its derivatives. acs.org

Analyze Frontier Molecular Orbitals: Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand chemical reactivity and electronic transitions. researchgate.net

Elucidate Reaction Mechanisms: Model the transition states and reaction pathways for the synthesis and derivatization of the molecule. This can help rationalize observed product distributions and guide the optimization of reaction conditions. nih.govscispace.com For instance, mechanistic studies can clarify whether a reaction proceeds via an ionic or concerted pathway. pku.edu.cn

Predict Spectroscopic Properties: Calculate theoretical NMR chemical shifts and vibrational frequencies to aid in the interpretation of experimental spectra. researchgate.netacs.org

Map Electrostatic Potential: Identify the electron-rich and electron-deficient regions of the molecule, predicting sites susceptible to electrophilic or nucleophilic attack. acs.org

By combining experimental results with these theoretical insights, researchers can move beyond a trial-and-error approach to a more rational design of novel syntheses and functionalizations of this compound.

Novel Chemical Transformations and Derivatizations

The true potential of this compound lies in its capacity to serve as a versatile platform for the synthesis of new chemical entities. Both the quinoline core and the ethanol side chain are amenable to a wide range of chemical transformations.

Side-Chain Modifications: The primary alcohol group of the 2-ethanol side chain is a key functional handle. Future research could explore:

Oxidation: Controlled oxidation to the corresponding aldehyde, 2-(quinolin-7-yl)acetaldehyde, or carboxylic acid, 2-(quinolin-7-yl)acetic acid, would provide access to a new class of derivatives for further reactions.

Esterification and Etherification: Reaction with various acyl chlorides, anhydrides, or alkyl halides could generate a library of ester and ether derivatives. nih.gov

Substitution: Conversion of the alcohol to a better leaving group (e.g., tosylate or mesylate) would enable nucleophilic substitution reactions to introduce amines, azides, thiols, or other functional groups.

Quinoline Ring Functionalization: The quinoline ring itself offers numerous possibilities for derivatization.

C-H Activation/Functionalization: This modern synthetic strategy allows for the direct introduction of functional groups at specific C-H bonds of the quinoline ring, avoiding the need for pre-functionalized starting materials. rsc.org This could be used to introduce aryl, alkyl, or other groups at various positions.

Electrophilic Aromatic Substitution: While the quinoline ring is generally electron-deficient, nitration, halogenation, or sulfonation reactions can be achieved, typically directing to the 5- and 8-positions.

Nucleophilic Aromatic Substitution: Introduction of substituents at the 2- or 4-positions can be achieved by first forming the N-oxide, which activates these positions for nucleophilic attack. acs.org This can be used to introduce amino, alkoxy, or cyano groups.

By systematically exploring these transformations, a diverse library of novel this compound derivatives can be generated for screening in various applications, from drug discovery to materials science. rsc.org

Table 2: Potential Derivatizations of this compound

Reaction SiteReaction TypePotential ReagentsResulting Functional Group
Ethanol Side Chain OxidationPCC, DMP, TEMPOAldehyde, Carboxylic Acid
EsterificationAcyl Halides, AnhydridesEster
Etherification (Williamson)Alkyl Halides, NaHEther
Nucleophilic SubstitutionPBr₃, SOCl₂, TsCl then Nu⁻Halide, Tosylate, Amine, Azide, etc.
Quinoline Ring C-H ArylationAryl Halides, Pd/Rh/Cu catalystAryl group
NitrationHNO₃, H₂SO₄Nitro group
HalogenationNBS, NCSBromo, Chloro group
N-Oxide Formationm-CPBAN-Oxide
Amination (via N-Oxide)Sulfonamides, PhI(OAc)₂ organic-chemistry.orgAmino group

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing 2-(Quinolin-7-YL)ethanol, and how can purity be validated?

  • Synthesis : A common approach involves coupling quinoline derivatives with ethanol-containing precursors via nucleophilic substitution or reductive amination. For example, substituted quinolines are often purified using aqueous ethanol crystallization, as seen in analogous quinoline syntheses .
  • Purity Validation : Use high-performance liquid chromatography (HPLC) with UV detection or nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity. Differential scanning calorimetry (DSC) can identify impurities based on melting point deviations .

Q. How can researchers safely handle this compound in laboratory settings?

  • Safety Protocols : Follow guidelines for quinoline derivatives: wear nitrile gloves, lab coats, and eye protection. In case of skin contact, wash immediately with soap and water. For spills, use inert absorbents and avoid generating dust .
  • Ventilation : Conduct reactions in a fume hood to mitigate inhalation risks, as quinolines may release toxic fumes during heating .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Structural Analysis :

  • NMR : 1^1H and 13^{13}C NMR can resolve the ethanol moiety and quinoline aromatic protons.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., theoretical [M+H]+^+ for C11_{11}H11_{11}NO: 174.0914).
  • IR Spectroscopy : Identify hydroxyl (O-H) stretches (~3200–3600 cm1^{-1}) and quinoline ring vibrations .

Advanced Research Questions

Q. How can isomerism in this compound derivatives be resolved, and what analytical challenges arise?

  • Isomer Separation : Use column chromatography with polar stationary phases (e.g., silica gel) and ethanol/ethyl acetate gradients. For crystalline isomers, fractional crystallization in ethanol-water mixtures can exploit solubility differences .
  • Challenges : Isomers may exhibit nearly identical NMR spectra. X-ray crystallography (e.g., SHELXL refinement) is critical for unambiguous structural determination .

Q. What strategies are recommended for resolving contradictions in reactivity data for this compound?

  • Data Triangulation : Cross-validate results using multiple techniques (e.g., kinetic studies via UV-Vis spectroscopy and computational modeling).
  • Contextual Analysis : Account for solvent effects (e.g., ethanol vs. DMSO) and temperature, which significantly influence quinoline reactivity .

Q. How can this compound be integrated into pharmacological studies, and what are key methodological considerations?

  • Biological Assays : Screen for antimalarial or anticancer activity using in vitro cell cultures. Monitor cytotoxicity via MTT assays, noting that the ethanol moiety may enhance solubility in aqueous media .
  • Metabolic Stability : Use liver microsome models to assess oxidative metabolism. LC-MS/MS quantifies metabolites, with attention to quinoline ring oxidation products .

Methodological Tools and Resources

Q. Which software tools are recommended for crystallographic refinement of this compound derivatives?

  • SHELX Suite : SHELXL is widely used for small-molecule refinement. For high-resolution data, employ twin refinement in SHELXL to address crystal twinning artifacts .

Q. How can researchers design robust experimental frameworks for studying this compound's physicochemical properties?

  • DoE (Design of Experiments) : Optimize reaction conditions (e.g., temperature, solvent ratios) using factorial designs.
  • Quality Control : Implement internal standards in HPLC and calibrate instruments daily to ensure reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.